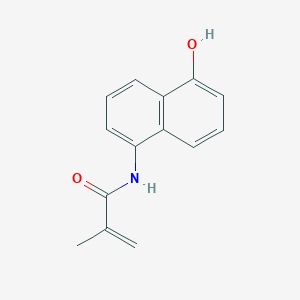
N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide
Cat. No. B8315160
Key on ui cas rn:
27931-11-9
M. Wt: 227.26 g/mol
InChI Key: NYJIXHQKWMNVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05182183
Procedure details


227 g of 5-amino-α-naphthol, 1 g of hydroquinone monomethyl ether and 2 litres of pyridine were mixed and cooled to -10° C. by using a freezing medium, and then 110 g of methacrylic acid chloride was added dropwise to the mixture with stirring. After said dropwise addition ended, the solution was stirred at 0°-3° C. for 2 hours, followed by additional 2-hour stirring at 25° C. The reaction solution was poured into 20 litres of ice water. The resultantly formed precipitate was filtered, washed with water and dried. The resulting solids were added into 2 litres of a methanol aqueous 5% sodium carbonate (1/1) mixed solvent, and stirred at 40° C. for 30 minutes and the solution was poured into 4 litres of 5% hydrochloric acid. A large amount of precipitate was formed. This precipitate was suction filtered and recrystallized from ethanol to give 210 g of N-(5-hydroxy-α-naphthyl)methacrylamide having a melting point of 223°-224° C.




[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[OH:12].[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>COC1C=CC(O)=CC=1.N1C=CC=CC=1>[OH:12][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:8]=1[CH:9]=[CH:10][CH:11]=[C:2]2[NH:1][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
227 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2C=CC=C(C2=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
COC1=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
20 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at 0°-3° C. for 2 hours
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by additional 2-hour
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at 25° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultantly formed precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solids were added into 2 litres of a methanol aqueous 5% sodium carbonate (1/1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed solvent
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 40° C. for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was poured into 4 litres of 5% hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A large amount of precipitate was formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2C=CC=C(C2=CC=C1)NC(C(=C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 210 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
